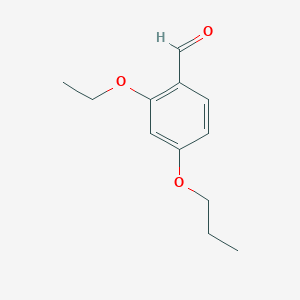
2-Ethoxy-4-propoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-propoxybenzaldehyde is an organic compound with the molecular formula C12H16O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with ethoxy and propoxy groups at the 2 and 4 positions, respectively. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-propoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in industrial settings to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-4-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: The ethoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-Ethoxy-4-propoxybenzoic acid.
Reduction: 2-Ethoxy-4-propoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Ethoxy-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances, dyes, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4-propoxybenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The ethoxy and propoxy groups influence the reactivity and selectivity of these reactions by providing steric and electronic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-ethoxy-4-propoxybenzaldehyde: Similar structure but with a chloro group instead of a hydrogen atom at the 2 position.
3-Ethoxy-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a propoxy group at the 4 position.
Uniqueness
2-Ethoxy-4-propoxybenzaldehyde is unique due to the specific positioning of the ethoxy and propoxy groups, which can influence its reactivity and applications in synthesis. The combination of these groups provides a balance of steric hindrance and electronic effects that can be advantageous in certain chemical reactions.
Propiedades
Número CAS |
433731-19-2 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-ethoxy-4-propoxybenzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-3-7-15-11-6-5-10(9-13)12(8-11)14-4-2/h5-6,8-9H,3-4,7H2,1-2H3 |
Clave InChI |
HMGAMSCKHZMOMI-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=C(C=C1)C=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13950588.png)

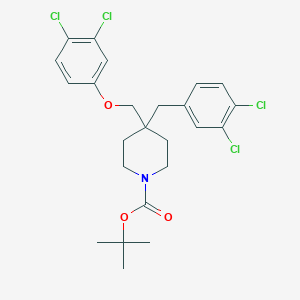
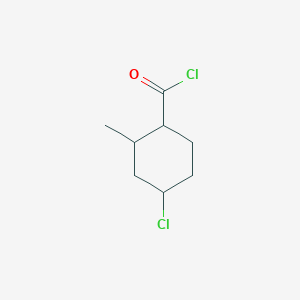
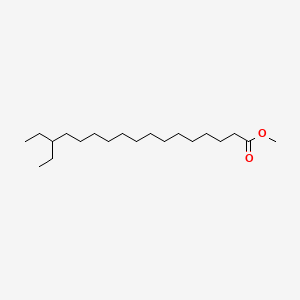
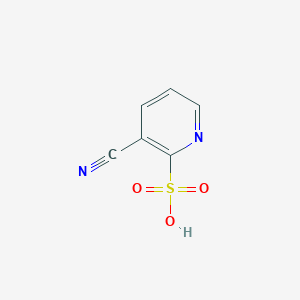

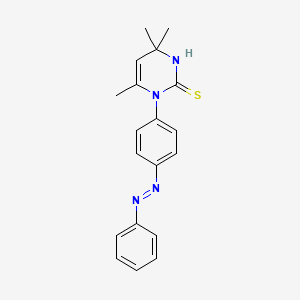

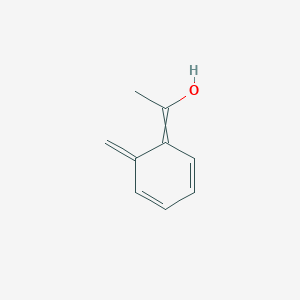
![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine](/img/structure/B13950644.png)
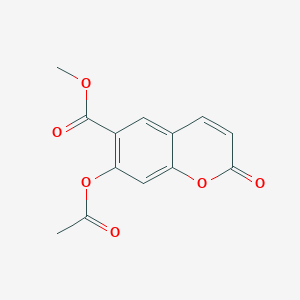
![2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13950663.png)
